molecular formula C27H27N3O3 B10816943 2-(1H-indol-3-yl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylacetamide

2-(1H-indol-3-yl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylacetamide

Cat. No.: B10816943
M. Wt: 441.5 g/mol
InChI Key: SHUDPPSLXZZLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of WAY-326769 involves multiple steps, including the formation of the indole core and subsequent functionalization. The synthetic route typically includes:

Chemical Reactions Analysis

WAY-326769 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-326769 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of WAY-326769 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

WAY-326769 can be compared with other similar compounds, such as:

The uniqueness of WAY-326769 lies in its specific combination of functional groups and its high purity, making it particularly suitable for precise scientific research applications .

Biological Activity

The compound 2-(1H-indol-3-yl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylacetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C25H30N4O3
  • IUPAC Name : this compound

The presence of the indole moiety is notable as indoles are known for their diverse biological activities. The methoxy and methyl phenyl groups further contribute to the compound's potential interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. Notably, it has shown effectiveness against various strains, including:

  • Staphylococcus aureus
  • Methicillin-resistant Staphylococcus aureus (MRSA)

A study indicated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against MRSA, suggesting strong antibacterial potential. Additionally, the compound demonstrated activity against biofilm formation in S. aureus, which is crucial for treating chronic infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed significant antiproliferative effects against various cancer cell lines:

  • A549 (lung cancer)
  • MCF7 (breast cancer)

The cytotoxicity was assessed using IC50 values, with some derivatives showing IC50 values in the micromolar range (less than 10 µM), indicating potent activity against rapidly dividing cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Study on Antibacterial Efficacy

In a detailed investigation, researchers synthesized several derivatives of the indole-based compound and tested their efficacy against bacterial strains. The results demonstrated that certain modifications to the structure significantly enhanced antibacterial activity, particularly against MRSA .

CompoundMIC (µg/mL)Target Bacteria
3k0.98MRSA
3b1.5S. aureus
3e2.0E. coli

Study on Anticancer Properties

Another study focused on the anticancer potential of this compound, where it was tested against multiple cancer cell lines. The results showed that specific derivatives had a significant impact on cell viability, leading to a reduction in cell proliferation rates.

Cell LineIC50 (µM)Mechanism of Action
A5498.5Apoptosis induction
MCF77.2Cell cycle arrest

Properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]-methylamino]-N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide

InChI

InChI=1S/C27H27N3O3/c1-18-8-10-19(11-9-18)26(27(32)29-21-12-14-22(33-3)15-13-21)30(2)25(31)16-20-17-28-24-7-5-4-6-23(20)24/h4-15,17,26,28H,16H2,1-3H3,(H,29,32)

InChI Key

SHUDPPSLXZZLQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)OC)N(C)C(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.